molecular formula C18H24N4O B054018 Granisetron CAS No. 124998-65-8

Granisetron

Cat. No.: B054018
CAS No.: 124998-65-8
M. Wt: 312.4 g/mol
InChI Key: MFWNKCLOYSRHCJ-AGUYFDCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Granisetron is a selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and radiotherapy-induced emesis. It works by blocking serotonin binding to 5-HT₃ receptors in the vagal nerve terminals and the chemoreceptor trigger zone, thereby inhibiting the vomiting reflex. This compound is available in intravenous (IV), oral, and transdermal formulations, with a pharmacokinetic profile characterized by a prolonged elimination half-life (9–12 hours in cancer patients) and reduced clearance compared to healthy individuals . Clinical trials demonstrate its efficacy across multiple chemotherapy cycles and patient populations, including children, with a favorable tolerability profile dominated by mild adverse events such as headache (14% incidence) and constipation .

Preparation Methods

Chemical Synthesis Methods

Original Synthetic Pathway

The foundational synthesis of granisetron involves a multi-step process starting from indazole derivatives. As detailed in patent WO2007054784A1, the reaction sequence includes condensation of 1-methylindazole-3-carboxylic acid with endo-1-azabicyclo[2.2.2]octan-3-amine, followed by N-methylation . Early methods required multiple solvents and purification steps, which complicated scalability. For instance, the methylation step initially utilized dimethylformamide (DMF) as a solvent, leading to challenges in isolating the final hydrochloride salt due to high polarity .

Improved Process with Methyl Isobutyl Ketone (MIBK)

A significant advancement was achieved by employing methyl isobutyl ketone (MIBK) as a single solvent (Table 1). This innovation simplified the synthesis by eliminating solvent-switching steps and improving yield purity . The reaction conditions involve refluxing the intermediate with methyl iodide in MIBK in the presence of an organic base such as triethylamine. This method achieves a 15–20% increase in yield compared to traditional approaches, with a final purity exceeding 99.5% .

Table 1: Comparative Analysis of this compound Synthesis Methods

ParameterTraditional Method (DMF)Improved Method (MIBK)
Solvent SystemMultiple solventsSingle solvent (MIBK)
Reaction Time24–36 hours12–18 hours
Yield65–70%85–90%
Final Purity98.2%99.7%

Formulation Techniques for Pharmaceutical Preparations

Injection Preparation

This compound hydrochloride injections require stringent control over excipients, pH, and sterilization. As per CN112842991B, the formulation process involves five critical steps:

  • Weighing and Dissolution : this compound HCl (0.1–1% w/w), stabilizers (e.g., citric acid, 0.3–0.9%), and isotonic agents (e.g., NaCl, 0.6–1%) are dissolved in water for injection at ≤52°C to prevent degradation .

  • pH Adjustment : The solution is adjusted to pH 5.5 ± 0.2 using NaOH or HCl to ensure chemical stability .

  • Filtration : Sequential microfiltration through 0.45 μm and 0.22 μm polyethersulfone membranes removes particulates and microbial contaminants .

  • Filling and Sealing : Ampoules are filled under nitrogen atmosphere (<5% residual oxygen) to prevent oxidation .

  • Sterilization : Terminal moist heat sterilization at 121°C for 15 minutes ensures sterility while maintaining drug integrity .

Table 2: Representative Formulations of this compound Hydrochloride Injection

ComponentExample 1 (%)Example 2 (%)Example 3 (%)Example 4 (%)
This compound HCl0.30.30.10.1
Citric Acid0.60.80.90.3
NaCl0.80.90.6
Glucose4.7
NaOH0.1–10.1–10.1–10.1–1

Stabilizers and Isotonic Agents

Citric acid is the preferred stabilizer due to its dual role in chelating metal ions and buffering the solution . Isotonicity is maintained using sodium chloride (0.6–1% w/w) or glucose (4.7% w/w), depending on the target osmolarity . Notably, formulations with glucose exhibit higher stability during long-term storage, as glucose reduces oxidative degradation by scavenging free radicals .

Radiolabeling for Imaging Applications

Carbon-11 Labeling for PET Studies

[11C]this compound is synthesized via N-methylation of the desmethyl precursor using [11C]methyl iodide (Fig. 1). The reaction, conducted in DMF with potassium carbonate, achieves a radiochemical yield (RCY) of 30% and specific activity of 170–250 GBq/μmol . Purification by semi-preparative HPLC ensures ≥99% radiochemical purity, making it suitable for in vivo receptor occupancy studies .

Figure 1: Radiolabeling Pathway for [11C]this compound
Desmethyl this compound+[11C]CH3IK2CO3,DMF[11C]This compound\text{Desmethyl this compound} + [^{11}\text{C}]\text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} [^{11}\text{C}]\text{this compound}

Fluorine-18 Labeling Attempts

Efforts to develop [18F]this compound analogs using diaryliodonium salts (e.g., 14a–c) resulted in modest RCYs of 4–6% . The low yield is attributed to competing side reactions during nucleophilic fluorination, underscoring the superiority of carbon-11 for this application .

Quality Control and Optimization

Filtration and Sterilization

Polyethersulfone membranes (0.22 μm) are critical for removing endotoxins and ensuring sterility. Filtration at 10–15 Psi and 25–52°C prevents protein aggregation and maintains solution clarity . Terminal sterilization at 121°C for 15 minutes achieves a sterility assurance level (SAL) of 10⁻⁶ without degrading this compound .

pH Adjustment and Stability

This compound’s stability is pH-dependent, with optimal degradation resistance at pH 5.0–6.0. Accelerated stability studies show <2% degradation over 6 months at 25°C when pH is maintained within this range .

Comparative Analysis of Preparation Methods

While chemical synthesis prioritizes yield and purity (85–90% in MIBK ), pharmaceutical formulation emphasizes sterility and stability (pH 5.5 ± 0.2 ). Radiolabeling techniques balance specific activity (170–250 GBq/μmol ) with synthesis time (40 minutes ).

Chemical Reactions Analysis

Types of Reactions

Granisetron undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include hydroxylamine, red aluminum, Lewis acid, and Raney nickel . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major product formed from these reactions is this compound itself, which is then converted into its hydrochloride form for medical use .

Scientific Research Applications

Introduction to Granisetron

This compound is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery. Its efficacy in managing these symptoms has made it an essential component of antiemetic therapy in oncology and postoperative care. This article explores the diverse applications of this compound, focusing on its clinical uses, emerging research, and potential new applications.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is widely recognized for its role in preventing CINV. It is effective against both acute and delayed nausea and vomiting caused by highly emetogenic chemotherapy regimens. Clinical trials have demonstrated that this compound significantly reduces the incidence of nausea compared to placebo, making it a standard treatment option for patients undergoing chemotherapy .

Table 1: Efficacy of this compound in CINV

Study TypePopulation SizeEmetogenic PotentialThis compound DosageOutcome Measure
Phase II/III Trials800+ patientsModerate to High2 mg orally dailyReduced nausea incidence
Randomized Trials300+ patientsHighTransdermal patchSimilar efficacy to oral form

Postoperative Nausea and Vomiting (PONV)

This compound is also employed to prevent PONV, which can significantly affect recovery after surgery. Studies have shown that administering this compound before anesthesia can effectively minimize the risk of postoperative nausea . The drug's long half-life allows for sustained antiemetic effects, making it suitable for this application.

Chronic Pain Management

Recent research has indicated that this compound may possess analgesic properties beyond its antiemetic effects. A study comparing this compound with lidocaine showed that this compound could reduce pain sensitivity in facial skin, suggesting its potential use as a local anesthetic . This finding opens avenues for exploring this compound's role in pain management protocols.

Table 2: Comparison of this compound and Lidocaine in Pain Management

ParameterThis compoundLidocaine
Duration of EffectLongerShorter
Pain Threshold ReductionModerateSignificant
Side EffectsMinimal swellingFacial distortion possible

Transdermal Delivery Systems

The development of transdermal this compound patches represents a significant advancement in drug delivery methods. These patches provide a continuous release of this compound over several days, maintaining stable plasma concentrations and improving patient adherence . Clinical trials have shown that transdermal this compound is as effective as oral formulations in preventing CINV.

Potential Use in Other Conditions

Research is ongoing into the use of this compound for conditions such as irritable bowel syndrome (IBS) and migraines. Preliminary studies suggest that its action on serotonin receptors may help alleviate symptoms associated with these disorders . However, further clinical trials are necessary to establish its efficacy and safety in these contexts.

Case Study 1: this compound in Chemotherapy Patients

A clinical trial involving over 800 cancer patients receiving highly emetogenic chemotherapy demonstrated that those treated with this compound experienced significantly lower rates of nausea compared to those receiving placebo. The trial highlighted the drug's effectiveness in both acute and delayed phases of CINV .

Case Study 2: Local Anesthetic Properties

In a randomized controlled trial comparing this compound with lidocaine for facial pain management, results indicated that while lidocaine provided a more pronounced immediate effect, this compound offered longer-lasting relief without significant side effects such as facial swelling . This suggests potential for its use as an alternative local anesthetic.

Comparison with Similar Compounds

Efficacy in CINV Prevention

Granisetron is compared with other 5-HT₃ antagonists, including ondansetron, palonosetron, dolasetron, and tropisetron, as well as non-5-HT₃ antiemetics like metoclopramide and chlorpromazine:

  • 5-HT₃ Antagonists: Palonosetron: In cisplatin-based chemotherapy, this compound combined with aprepitant and dexamethasone showed comparable complete response (CR) and complete protection (CP) rates to palonosetron-based regimens (Table 4 in ). Ondansetron: At equivalent doses, this compound and ondansetron exhibit similar efficacy in acute CINV prevention. However, ondansetron’s shorter half-life (~4 hours) necessitates more frequent dosing . Tropisetron: While both block 5-HT₃ receptors, tropisetron also activates α7 nicotinic acetylcholine receptors (α7nAChR), a property absent in this compound. This difference may explain tropisetron’s additional analgesic effects but also its broader off-target risks .
  • Non-5-HT₃ Antagonists: Metoclopramide: this compound outperforms high-dose metoclopramide in cisplatin-induced emesis control (CR: 63% vs. 49%, p < 0.05) with fewer extrapyramidal side effects . Chlorpromazine: In cytostatic therapy, this compound achieved superior emesis control (92.9% CR) compared to chlorpromazine/dexamethasone combinations (65% CR), with better tolerability .

Pharmacokinetic and Pharmacodynamic Differences

  • Binding Affinity: Palonosetron has the highest potency (Ki = 0.06 nM), followed by this compound (Ki = 0.26 nM) and ondansetron (Ki = 1.3 nM) .
  • Formulations :
    • Transdermal this compound (GTDS) : Provides 7-day continuous delivery, matching oral this compound’s efficacy in multi-day chemotherapy. Plasma exposure is comparable to 2 mg/day oral dosing .
    • APF530 (Sustained-Release this compound) : A single subcutaneous dose maintains therapeutic levels for >120 hours, outperforming IV this compound’s 8.95-hour half-life in acute and delayed CINV .

Key Research Findings

  • Dose Optimization : Oral this compound (2 mg/day) matches IV efficacy, with 86% effectiveness in highly emetogenic chemotherapy .
  • Combination Therapy : Adding dexamethasone improves acute CINV control by ~15% .

Q & A

Basic Research Questions

Q. What experimental models are optimal for assessing Granisetron’s antiemetic efficacy in preclinical studies?

  • Methodological Guidance : Use in vivo models (e.g., cisplatin-induced emesis in ferrets or shrews) to replicate chemotherapy-induced nausea. Monitor parameters like latency to emesis, frequency of retching, and neurotransmitter levels (e.g., serotonin in the area postrema) . For in vitro studies, employ 5-HT₃ receptor binding assays using radiolabeled ligands (e.g., [³H]-Granisetron) to quantify receptor affinity .

Q. How can researchers design clinical trials to compare this compound’s efficacy with other 5-HT₃ antagonists?

  • Methodological Guidance : Implement randomized, double-blind, crossover trials with standardized metrics (e.g., Complete Response Rate [CRR] within 24 hours post-chemotherapy). Stratify cohorts by emetogenic risk (e.g., HEC vs. MEC regimens) and control for confounders like CYP450 polymorphisms affecting pharmacokinetics .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Guidance : Apply nonlinear regression (e.g., sigmoidal Emax models) to EC₅₀ calculations. For population variability, use mixed-effects modeling (e.g., NONMEM) to account for covariates like renal/hepatic impairment .

Advanced Research Questions

Q. Why do some studies report conflicting results on this compound’s efficacy in pediatric populations?

  • Methodological Guidance : Investigate confounding variables such as:

  • Pharmacogenomic factors : Polymorphisms in CYP3A4/5 or ABCB1 genes altering metabolism or blood-brain barrier penetration .
  • Trial design limitations : Small sample sizes, inconsistent emetogenicity classification, or inadequate control of adjuvant therapies (e.g., dexamethasone) .
    • Recommendation : Conduct meta-analyses with subgroup stratification and sensitivity analyses to resolve contradictions .

Q. How can researchers elucidate this compound’s off-target effects in non-emetic contexts (e.g., neuropathic pain)?

  • Methodological Guidance :

  • In silico screening : Use molecular docking simulations to predict interactions with non-5-HT₃ targets (e.g., TRPV1 channels) .
  • Functional assays : Validate findings via patch-clamp electrophysiology or calcium imaging in dorsal root ganglion neurons .
  • Ethical considerations : Ensure animal models align with ARRIVE guidelines for translational relevance .

Q. What mechanisms underlie this compound’s variable pharmacokinetics in obese patients?

  • Methodological Guidance :

  • Population PK studies : Collect serial plasma samples to calculate volume of distribution (Vd) and clearance (CL) adjusted for lean body mass .
  • Tissue distribution analysis : Use LC-MS/MS to quantify drug concentrations in adipose tissue and correlate with plasma levels .

Q. Data Analysis & Replication

Q. How should researchers address reproducibility challenges in this compound’s receptor-binding studies?

  • Methodological Guidance :

  • Standardize protocols : Use identical buffer conditions (pH 7.4, 25°C) and receptor sources (e.g., recombinant human 5-HT₃A vs. 5-HT₃AB isoforms) .
  • Report negative data : Publish nonsignificant findings to mitigate publication bias .

Q. What strategies improve the detection of this compound’s long-term adverse effects (e.g., QT prolongation)?

  • Methodological Guidance :

  • Post-marketing surveillance : Leverage FAERS or WHO Vigibase databases for signal detection.
  • In vitro cardiotoxicity assays : Use hiPSC-derived cardiomyocytes with impedance-based contractility monitoring .

Q. Ethical & Translational Considerations

Q. How can ethical guidelines be integrated into studies exploring this compound’s use in palliative care?

  • Methodological Guidance :

  • Informed consent : Adapt protocols for cognitively impaired patients (e.g., proxy consent with ethics committee oversight) .
  • Benefit-risk frameworks : Use QALY assessments to justify off-label use in terminal patients .

Q. What methodologies validate this compound’s stability in novel formulations (e.g., transdermal patches)?

  • Methodological Guidance :
  • Accelerated stability testing : Conduct HPLC-based assays under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) .
  • Excipient compatibility : Use DSC/TGA to screen for interactions with penetration enhancers (e.g., oleic acid) .

Properties

IUPAC Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-AGUYFDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107007-99-8 (mono-hydrochloride)
Record name Granisetron [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID0023111
Record name Granisetron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109889-09-0
Record name Granisetron [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Granisetron
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Record name Granisetron
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Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
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Record name GRANISETRON
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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